1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine
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Overview
Description
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
The synthesis of 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ringThe reaction conditions often involve the use of solvents such as methanol or acetonitrile and may require refluxing for several hours to achieve good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced with other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine can be compared with other benzoxazole derivatives such as:
- 2-(Benzo[d]oxazol-2-yl)aniline
- 6-Chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
- 1-(5/6-mono substituted or 5,6-di substituted benzo[d]oxazol-2-yl-methyl)-6,6-dimethyl-4,8-dihydro-1H-[1,3]-dioxepino[5,6-d]imidazole These compounds share the benzoxazole core but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10N2O/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6,10H,5H2,1H3 |
InChI Key |
YXESXLIJQQXJCB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
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